5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
The compound “5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” is a complex organic molecule that features a pyrazolo[1,5-a]pyrazin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” typically involves multi-step organic reactions. The starting materials often include 3-chlorophenylpiperazine, 4-fluorophenyl derivatives, and pyrazolo[1,5-a]pyrazin-4-one precursors. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the piperazine moiety.
Condensation: reactions to form the pyrazolo[1,5-a]pyrazin-4-one core.
Oxidation: or steps to achieve the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into its therapeutic potential.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which “5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” exerts its effects involves its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chlorophenyl)piperazine derivatives
- 4-fluorophenyl pyrazoles
- Pyrazolo[1,5-a]pyrazin-4-one analogs
Uniqueness
The uniqueness of “5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H23ClFN5O2 |
---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
5-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C25H23ClFN5O2/c26-19-2-1-3-21(16-19)29-10-12-30(13-11-29)24(33)8-9-31-14-15-32-23(25(31)34)17-22(28-32)18-4-6-20(27)7-5-18/h1-7,14-17H,8-13H2 |
InChI Key |
BYSFBDPYTZAQPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O |
Origin of Product |
United States |
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